molecular formula C17H17FN6O B2475641 3-(3-Fluorophenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine CAS No. 2380088-28-6

3-(3-Fluorophenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine

Cat. No.: B2475641
CAS No.: 2380088-28-6
M. Wt: 340.362
InChI Key: SCZVRDOIFJTMHL-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine is a complex organic compound that features a pyridazine ring substituted with a fluorophenyl group and a piperazine ring linked to an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring is known to inhibit specific enzymes, while the piperazine ring can modulate receptor activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluorophenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine is unique due to the combination of the fluorophenyl, oxadiazole, and piperazine moieties, which confer a distinct set of chemical and biological properties. This combination enhances its potential as a versatile therapeutic agent .

Properties

IUPAC Name

2-[[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O/c18-14-3-1-2-13(10-14)15-4-5-16(21-20-15)24-8-6-23(7-9-24)11-17-22-19-12-25-17/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZVRDOIFJTMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=CO2)C3=NN=C(C=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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